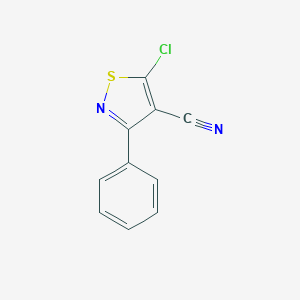
1-(5-Acetyl-4-hydroxy-2-methylphenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. This compound is a derivative of phenol, characterized by the presence of two acetyl groups and a methyl group attached to the aromatic ring. It is used in various chemical and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Acetyl-4-hydroxy-2-methylphenyl)ethanone typically involves the acetylation of 5-methylresorcinol. The reaction is carried out using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction conditions include maintaining a temperature range of 50-60°C and stirring the mixture for several hours to ensure complete acetylation.
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar synthetic route but with optimized reaction conditions to enhance yield and purity. The process involves large-scale reactors with precise temperature control and continuous stirring. The product is then purified through recrystallization or distillation to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
1-(5-Acetyl-4-hydroxy-2-methylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetyl groups to alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are used for halogenation or nitration reactions.
Major Products Formed
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
1-(5-Acetyl-4-hydroxy-2-methylphenyl)ethanone has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.
作用機序
The mechanism of action of 1-(5-Acetyl-4-hydroxy-2-methylphenyl)ethanone involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also interact with enzymes and proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but its chemical structure suggests potential interactions with cellular components involved in oxidative stress and inflammation.
類似化合物との比較
1-(5-Acetyl-4-hydroxy-2-methylphenyl)ethanone can be compared with other similar compounds, such as:
Thymol (2-isopropyl-5-methylphenol): Known for its antimicrobial and antioxidant properties.
Carvacrol (2-methyl-5-(propan-2-yl)phenol): Exhibits similar biological activities and is found in essential oils.
4-Morpholinomethyl-2-isopropyl-5-methylphenol: A synthetic analogue with potential pharmacological applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogues.
特性
CAS番号 |
16475-85-7 |
|---|---|
分子式 |
C11H12O3 |
分子量 |
192.21 g/mol |
IUPAC名 |
1-(5-acetyl-4-hydroxy-2-methylphenyl)ethanone |
InChI |
InChI=1S/C11H12O3/c1-6-4-11(14)10(8(3)13)5-9(6)7(2)12/h4-5,14H,1-3H3 |
InChIキー |
JVADGSKLONUYIX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C(=O)C)C(=O)C)O |
正規SMILES |
CC1=CC(=C(C=C1C(=O)C)C(=O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B102957.png)











